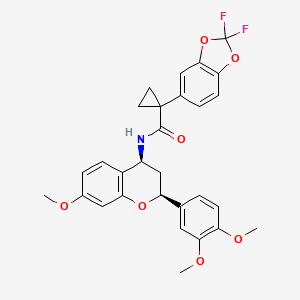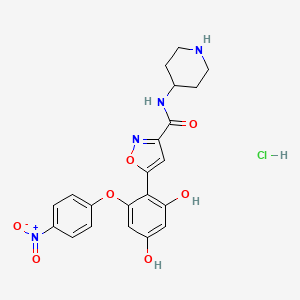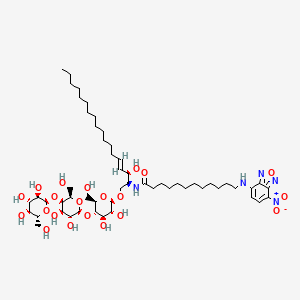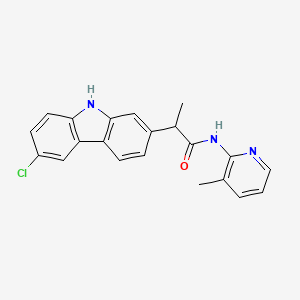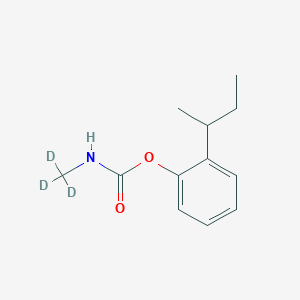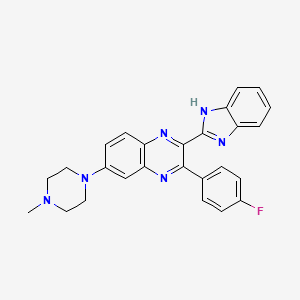
Antitumor agent-75
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitumor agent-75 is a novel and potent antitumor compound that has shown significant cytotoxic effects on various cancer cell lines. It is particularly effective against human lung adenocarcinoma (cell line A549) when used in combination with other agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-75 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar antitumor agents often involve:
Condensation Reactions: Combining smaller molecules to form larger, more complex structures.
Oxidation and Reduction Reactions: Modifying the oxidation state of specific atoms within the molecule.
Substitution Reactions: Replacing one functional group with another to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Batch Processing: Producing the compound in discrete batches, allowing for precise control over reaction conditions.
Continuous Flow Processing: Continuously feeding reactants into a reactor and collecting the product, which can improve efficiency and scalability.
化学反应分析
Types of Reactions
Antitumor agent-75 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s antitumor properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds.
科学研究应用
Antitumor agent-75 has a wide range of scientific research applications, including:
Chemistry: Studying the compound’s chemical properties and reactions to develop new synthetic methods and derivatives.
Biology: Investigating its effects on various cell lines to understand its mechanism of action and potential therapeutic uses.
Medicine: Exploring its use as a chemotherapeutic agent for treating different types of cancer.
Industry: Developing formulations and delivery systems for clinical use.
作用机制
The mechanism of action of Antitumor agent-75 involves several key processes:
DNA Binding: The compound binds to DNA, forming a complex that interferes with DNA replication and transcription.
Induction of Apoptosis: It induces programmed cell death by activating apoptotic pathways, including the mitochondrial pathway.
Inhibition of Cell Proliferation: The compound inhibits the proliferation of cancer cells by arresting the cell cycle in the S phase.
相似化合物的比较
Antitumor agent-75 is unique compared to other similar compounds due to its high selectivity and potency against specific cancer cell lines. Similar compounds include:
Antitumor agent-74: Often used in combination with this compound for enhanced cytotoxic effects.
Doxorubicin: Another widely used chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II.
This compound stands out due to its specific targeting of lung adenocarcinoma cells and its ability to induce mitochondrial apoptosis, making it a promising candidate for further research and development in cancer therapy.
属性
分子式 |
C26H23FN6 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC 名称 |
2-(1H-benzimidazol-2-yl)-3-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)quinoxaline |
InChI |
InChI=1S/C26H23FN6/c1-32-12-14-33(15-13-32)19-10-11-22-23(16-19)29-24(17-6-8-18(27)9-7-17)25(28-22)26-30-20-4-2-3-5-21(20)31-26/h2-11,16H,12-15H2,1H3,(H,30,31) |
InChI 键 |
DKUKEOLKKOGYJY-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=C(C=C4)F)C5=NC6=CC=CC=C6N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


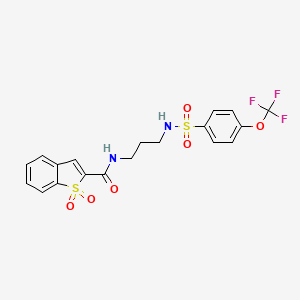
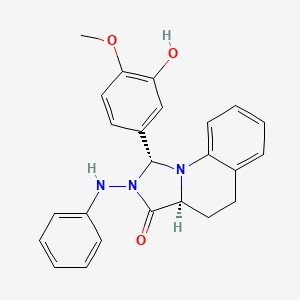
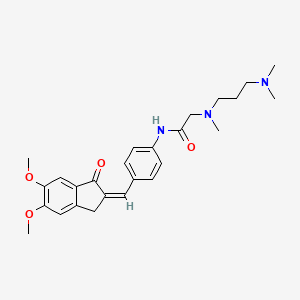
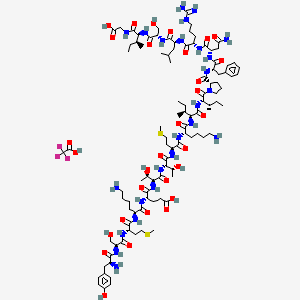
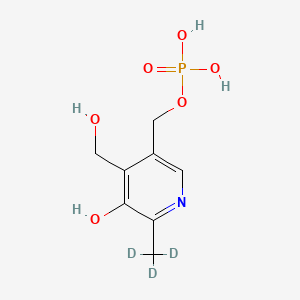
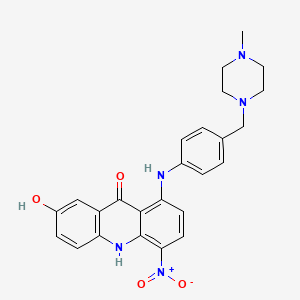
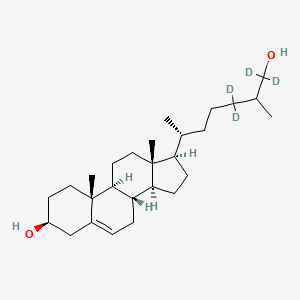
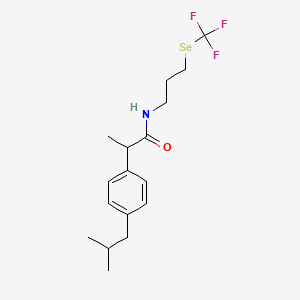
![9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide](/img/structure/B12407624.png)
